molecular formula C13H22N4O2 B2802981 Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate CAS No. 1510918-82-7

Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate

Cat. No. B2802981
CAS RN: 1510918-82-7
M. Wt: 266.345
InChI Key: ISBXHLYBBQDCJT-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H22N4O2 . It has a molecular weight of 266.34 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate is 1S/C13H22N4O2/c1-12(2,3)19-11(18)16-9-13(8-14,10-16)17-6-4-15-5-7-17/h15H,4-7,9-10H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization

The synthesis of related compounds involves various chemical reactions to produce piperazine derivatives with potential pharmacological utility. For example, one study detailed the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, highlighting its moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015). Similarly, the synthesis and molecular structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate were reported, showcasing the compound's potential as a pharmacologically useful core (Gumireddy et al., 2021).

Biological Evaluation

Research into the biological evaluation of these compounds indicates their potential in drug discovery. For instance, derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, were synthesized and evaluated for antibacterial and antifungal activities, showing moderate activity against several microorganisms (Kulkarni et al., 2016).

Chemical Space Exploration

Compounds such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and related intermediates offer a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems, indicating their utility in expanding the chemical space for drug discovery (Meyers et al., 2009).

Conformational and Structural Analysis

Studies also focus on the crystal and molecular structure of these compounds, providing insights into their conformational and structural characteristics that are essential for their biological activities and potential applications in drug design (Mamat et al., 2012).

Mechanism of Action

The mechanism of action for Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate is not specified in the sources I found. The mechanism of action would depend on the context in which the compound is used, such as its role in a chemical reaction or its effect on a biological system .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl 3-cyano-3-piperazin-1-ylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-12(2,3)19-11(18)16-9-13(8-14,10-16)17-6-4-15-5-7-17/h15H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBXHLYBBQDCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-cyano-3-(piperazin-1-yl)azetidine-1-carboxylate

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